

Application Notes and Protocols for FR260010 Free Base in Fear Conditioning Paradigms

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Compound of Interest		
Compound Name:	FR260010 free base	
Cat. No.:	B1674030	Get Quote

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Introduction

FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, with a high affinity (Ki = 1.10 nM) and significant selectivity over the 5-HT2A receptor (Ki = 386 nM)[1][2]. The 5-HT2C receptor, a G protein-coupled receptor, is implicated in the regulation of mood, anxiety, and memory[3]. Its activation is known to inhibit the release of dopamine and norepinephrine in key brain regions associated with fear and anxiety, such as the amygdala[3]. Pharmacological studies have established a link between 5-HT2C receptor function and fear memory[4]. Given its mechanism of action, **FR260010 free base** presents as a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in fear conditioning, a widely used behavioral paradigm to study the neurobiological basis of fear and anxiety-related disorders.

These application notes provide a comprehensive overview of the proposed use of **FR260010 free base** in fear conditioning experiments, including detailed protocols, potential signaling pathways, and expected outcomes based on the known pharmacology of 5-HT2C receptor antagonists.

Data Presentation

As no direct studies have been published on the use of **FR260010** free base in fear conditioning paradigms, the following table summarizes quantitative data from studies using



other 5-HT2C receptor antagonists in similar behavioral tests or FR260010 in other anxiety models. This data can be used as a reference for estimating potential effective doses and expected outcomes.

Compound	Animal Model	Behavioral Paradigm	Dose Range (p.o.)	Key Findings	Reference
FR260010	Rat	m-CPP induced hypolocomoti on	ID50: 1.89 mg/kg	Dose- dependently inhibited the effects of the 5-HT2C agonist m- CPP.	[1]
FR260010	Rat	m-CPP induced hypophagia	ID50: 2.84 mg/kg	Dose-dependently inhibited the effects of the 5-HT2C agonist m-CPP.	[1]
FR260010	Rat, Mouse	Various anxiety models	0.1 - 3.2 mg/kg	Decreased behavioral indices of anxiety.	[1]
RS-102221	Rat	Contextual Fear Conditioning	2 mg/mL (bilateral infusion into BNST)	Reduced contextual fear conditioning.	[5]
5-HT2C Receptor Knockout Mice	Mouse	Contextual Fear Conditioning	N/A	Showed rapid within-session extinction of fear.	[4]



Experimental Protocols

The following are detailed protocols for conducting auditory and contextual fear conditioning experiments to assess the effects of **FR260010** free base. These protocols are based on established methodologies[6][7][8].

Protocol 1: Auditory Fear Conditioning

Objective: To assess the effect of FR260010 on the acquisition, consolidation, and expression of cued fear memory.

Materials:

- FR260010 free base
- Vehicle (e.g., 40% DMSO, 60% aCSF for intracranial infusions; appropriate vehicle for oral or i.p. administration)
- Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)[9]
- Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.
- Software for controlling stimulus presentation and recording freezing behavior.

Procedure:

Phase 1: Habituation and Drug Administration (Day 1)

- Handle animals for several days prior to the experiment to reduce stress.
- Administer FR260010 free base or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection, or intracranial infusion) at a predetermined time before training (e.g., 30-60 minutes).
- Place the animal in the fear conditioning chamber and allow for a 2-4 minute habituation period[6][8].



Phase 2: Fear Conditioning (Training - Day 1)

- Following habituation, present the conditioned stimulus (CS), an auditory tone (e.g., 10 kHz, 80 dB), for 20-30 seconds[6][9].
- During the final 1-2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.6 mA)[6][8]. The CS and US should co-terminate.
- Repeat the CS-US pairing for a total of 2-3 trials, with an inter-trial interval of 2 minutes[7].
- After the final pairing, leave the animal in the chamber for an additional 2 minutes before returning it to its home cage[6].

Phase 3: Cued Fear Testing (Day 2)

- Approximately 24 hours after training, place the animal in a novel context (different wall color, floor texture, and odor)[6].
- Allow for a 2-minute habituation period.
- Present the auditory CS for 2 minutes without the US[6].
- Repeat the CS presentation once more after a 2-minute interval[6].
- Record freezing behavior throughout the session. Freezing is defined as the complete absence of movement for at least 2 consecutive seconds[6].

Protocol 2: Contextual Fear Conditioning

Objective: To assess the effect of FR260010 on the acquisition, consolidation, and expression of contextual fear memory.

Procedure:

Phase 1: Habituation, Drug Administration, and Training (Day 1)

 Follow the same habituation and drug administration procedure as in the auditory fear conditioning protocol.



- Place the animal in the conditioning chamber.
- After a 2-4 minute habituation period, deliver 1-3 mild footshocks (US; e.g., 0.4-0.6 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes. No auditory cue is presented[8].
- Leave the animal in the chamber for an additional 2 minutes after the final shock before returning it to its home cage.

Phase 2: Contextual Fear Testing (Day 2)

- Approximately 24 hours after training, place the animal back into the same chamber used for conditioning[6].
- Allow the animal to explore freely for 5-8 minutes without any stimulus presentation[6][7].
- · Record freezing behavior throughout the session.

Mandatory Visualizations Signaling Pathway









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